11-Fluoroundecane-1,2-diol
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Overview
Description
11-Fluoroundecane-1,2-diol is an organic compound characterized by the presence of a fluorine atom and two hydroxyl groups attached to an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Fluoroundecane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 11-fluoroundecene using osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at the 1 and 2 positions of the undecane chain .
Another method involves the reduction of 11-fluoroundecanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction converts the carbonyl groups into hydroxyl groups, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dihydroxylation of 11-fluoroundecene. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
11-Fluoroundecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
11-Fluoroundecane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 11-Fluoroundecane-1,2-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, and modification of molecular pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Decanediol: Lacks the fluorine atom, resulting in different chemical properties.
1,2-Dodecanediol: Has a longer carbon chain, affecting its physical and chemical behavior.
3,3,3-Trifluoro-1,2-propanediol: Contains multiple fluorine atoms, leading to distinct reactivity and applications
Uniqueness
11-Fluoroundecane-1,2-diol is unique due to the presence of a single fluorine atom, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
463-08-1 |
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Molecular Formula |
C11H23FO2 |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
11-fluoroundecane-1,2-diol |
InChI |
InChI=1S/C11H23FO2/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11,13-14H,1-10H2 |
InChI Key |
IUOUAYYDTPIAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CO)O)CCCCF |
Origin of Product |
United States |
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